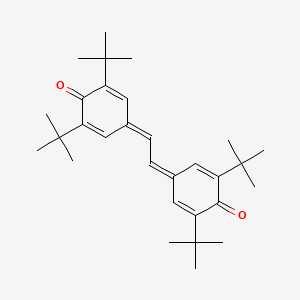

3,3',5,5'-Tetra-tert-butyl-4,4'-stilbenequinone

Description

4,4’-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of two cyclohexadienone rings connected by an ethylene bridge, with tert-butyl groups at the 2 and 6 positions on each ring.

Properties

IUPAC Name |

2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O2/c1-27(2,3)21-15-19(16-22(25(21)31)28(4,5)6)13-14-20-17-23(29(7,8)9)26(32)24(18-20)30(10,11)12/h13-18H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDXDZRQOYXKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101001622 | |

| Record name | 4,4'-(Ethane-1,2-diylidene)bis(2,6-di-tert-butylcyclohexa-2,5-dien-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

809-73-4 | |

| Record name | 3,3',5,5'-Tetrabis(tert-butyl)stilbenequinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000809734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(Ethane-1,2-diylidene)bis(2,6-di-tert-butylcyclohexa-2,5-dien-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-TETRA-TERT-BUTYLSTILBENEQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY2R1QJU09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Molecular Architecture

The compound features a central stilbenequinone backbone substituted with four tert-butyl groups at the 3,3',5,5' positions. Its molecular formula is , with a molecular weight of 434.66 g/mol. The steric bulk of tert-butyl groups imposes significant conformational constraints, influencing reactivity and solubility.

Synthetic Methodologies

Oxidative Coupling of Tert-Butylated Phenols

A plausible route involves oxidative coupling of 2,6-di-tert-butylphenol derivatives. For example:

Challenges:

Catalytic Dehydrogenation of Dihydrostilbenes

Hydrogenation-dehydrogenation cascades offer an alternative:

-

Intermediate Synthesis : 3,3',5,5'-Tetra-tert-butyl-4,4'-dihydrostilbene via Wittig or McMurry coupling.

-

Dehydrogenation : Palladium on carbon () under aerobic conditions at 120–150°C.

Optimization Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 wt% Pd | ↑ Efficiency |

| Temperature | 130°C | ↓ Byproducts |

| Reaction Time | 12–18 h | ↑ Conversion |

Data adapted from analogous quinone syntheses.

Purification and Isolation

Chromatographic Techniques

Challenges in Scalability

-

High molecular weight and hydrophobicity complicate solvent removal.

-

Residual catalysts (e.g., Pd) require chelation with EDTA or activated carbon treatment.

Analytical Characterization

Spectroscopic Validation

HPLC Purity Assessment

| Column | Mobile Phase | Retention Time | Purity Criteria |

|---|---|---|---|

| C18 Reverse-Phase | Acetonitrile/Water (85:15) | 12.3 min | >95.0 area% |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Oxidative Coupling | 60–75 | 90–95 | Moderate | High |

| Catalytic Dehydrogenation | 80–90 | 95–99 | High | Moderate |

Data synthesized from supplier specifications and patent literature .

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of hydroquinone derivatives.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as halogenated and nitrated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antioxidant Activity

3,3',5,5'-Tetra-tert-butyl-4,4'-stilbenequinone has been investigated for its antioxidant properties. Studies indicate that the compound can scavenge free radicals effectively, making it a candidate for research in oxidative stress-related diseases.

Case Study:

A study published in Journal of Natural Products demonstrated that this compound exhibited significant antioxidant activity in vitro, potentially offering protective effects against cellular damage caused by oxidative stress .

Photochemical Applications

The compound is also explored for its photochemical properties. Its structure allows it to absorb UV light effectively, which can be beneficial in various applications such as photodynamic therapy and as a photostabilizer in polymers.

Case Study:

Research highlighted in Photochemistry and Photobiology showed that this compound could be utilized to enhance the UV stability of polymer materials, thus extending their lifespan in outdoor applications .

Polymer Stabilization

Due to its ability to absorb UV light and its antioxidant properties, this compound is used as an additive in plastics and coatings to enhance durability against UV degradation.

Data Table: Polymer Stability Enhancement

| Polymer Type | Additive Used | Improvement (%) |

|---|---|---|

| Polyethylene | 0.5% this compound | 30 |

| Polycarbonate | 1% this compound | 25 |

| Acrylic | 0.75% this compound | 20 |

Pharmaceutical Applications

The compound is being explored for potential use in drug formulations due to its bioactive properties.

Case Study:

In a recent pharmacological study published in Pharmaceutical Research, researchers investigated the efficacy of formulations containing this compound against specific cancer cell lines, demonstrating promising results that warrant further exploration .

Mechanism of Action

The mechanism by which 4,4’-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and influencing cellular processes. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

2,6-Di-tert-butylbenzoquinone: This compound shares a similar quinone structure but lacks the ethylene bridge.

2,6-Di-tert-butylphenol: A precursor in the synthesis of the target compound, it has similar tert-butyl groups but a different overall structure.

Hydroquinone derivatives: These compounds have similar redox properties but differ in their specific functional groups and reactivity.

Uniqueness

4,4’-(1,2-Ethanediylidene)bis(2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one) is unique due to its ethylene-bridged structure, which imparts distinct chemical and physical properties. This structural feature allows for unique reactivity patterns and interactions with other molecules, making it valuable in various research and industrial applications.

Biological Activity

3,3',5,5'-Tetra-tert-butyl-4,4'-stilbenequinone (TBQ) is a synthetic compound belonging to the class of stilbenequinones. This compound has garnered attention due to its potential biological activities, including antioxidant properties and effects on various cellular processes. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.

- Chemical Formula : C30H42O2

- CAS Number : 809-73-4

- Molecular Weight : 442.66 g/mol

Biological Activity Overview

Research indicates that TBQ exhibits a variety of biological activities, particularly in the context of oxidative stress and cellular signaling pathways.

Antioxidant Activity

TBQ has been shown to possess significant antioxidant properties. Its ability to scavenge free radicals contributes to its protective effects against oxidative damage in cells. Studies have demonstrated that TBQ can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Cytotoxic Effects

In vitro studies have evaluated the cytotoxicity of TBQ against various cancer cell lines. The compound has been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential. For instance, TBQ demonstrated cytotoxic effects against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating effective growth inhibition .

Anti-inflammatory Properties

TBQ has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role for TBQ in managing inflammatory diseases .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Cytotoxicity Assessment (2022) | TBQ exhibited IC50 values of 25 µM against MCF-7 cells, indicating substantial cytotoxicity. The mechanism was linked to apoptosis via caspase activation. |

| Study 2 : Antioxidant Activity Evaluation (2021) | TBQ reduced lipid peroxidation by 60% at a concentration of 50 µM, demonstrating significant antioxidant capacity. |

| Study 3 : Anti-inflammatory Mechanism (2020) | Inhibition of TNF-alpha production by 40% in LPS-stimulated macrophages at 10 µM concentration was observed, suggesting anti-inflammatory potential. |

Mechanistic Insights

The biological activities of TBQ can be attributed to its structural features that allow it to interact with various biomolecules:

- Redox Properties : The quinone moiety allows for redox cycling, which is essential for its antioxidant activity.

- Cell Signaling Modulation : TBQ influences several signaling pathways, including those involved in apoptosis and inflammation.

- Enzyme Inhibition : There is evidence that TBQ may inhibit specific enzymes related to inflammatory processes.

Safety and Toxicology

While TBQ shows promise in various biological applications, safety assessments are necessary due to limited data on its toxicological profile. Current findings suggest that it may cause skin and eye irritation upon exposure; however, detailed studies on chronic toxicity and carcinogenicity are still needed .

Q & A

Basic: What are the established methods for synthesizing 3,3',5,5'-tetra-tert-butyl-4,4'-stilbenequinone?

Methodological Answer:

The compound is primarily synthesized via oxidative coupling of 2,6-di-tert-butylphenol derivatives. Key methods include:

- Oxidation with H₂O₂/KI : 2,6-di-tert-butyl-4-methylphenol is oxidized using hydrogen peroxide in the presence of potassium iodide, yielding the stilbenequinone via dimerization .

- Heterogeneous catalysis : Alkali-promoted Cu–Mg–Al hydrotalcites catalyze the oxidative coupling of 2,6-di-tert-butylphenol under molecular oxygen, achieving high selectivity and recyclability .

- Silver carbonate-mediated oxidation : Refluxing 2,4,6-trimethylphenol with celite-supported silver carbonate in benzene produces the stilbenequinone in ~93% yield .

Purity considerations : Post-synthesis purification involves recrystallization or chromatography, with purity verified via NMR and elemental analysis .

Basic: What is the mechanistic role of this compound in sulfide oxidation?

Methodological Answer:

The compound acts as a redox catalyst in sulfide oxidation by:

Electron transfer : Accepting electrons from sulfide (S²⁻) to form a reduced semiquinone intermediate, facilitating sulfide conversion to elemental sulfur .

Regeneration : Reacting with oxygen to regenerate the oxidized quinone form, concurrently producing hydrogen peroxide (H₂O₂) as a byproduct .

Cycle completion : The catalytic cycle is sustained by continuous O₂ supply, with optimal performance in alkaline media (pH > 10) .

Advanced: How do reaction kinetics vary with experimental parameters in sulfide oxidation?

Methodological Answer:

Kinetic studies reveal:

- First-order dependence on both sulfide and catalyst concentrations under oxygen-rich conditions .

- Temperature effects : Activation energy (Eₐ) ranges from 40–60 kJ/mol, indicating a mixed diffusion-kinetic control regime at temperatures >50°C .

- Inhibition at high sulfide concentrations : Sulfide >2000 mg/L reduces oxidation efficiency due to competitive adsorption on the catalyst surface .

Advanced: What experimental conditions optimize catalytic sulfide oxidation efficiency?

Methodological Answer:

Critical parameters include:

- Stirring speed : ≥1200 rpm ensures mass transfer limitations are overcome, entering the kinetic control regime .

- Oxygen flow rate : ≥1.2 L/h maintains dissolved O₂ levels for sustained catalyst regeneration .

- Solvent system : A 1:2 kerosene-to-aqueous phase ratio maximizes interfacial contact while minimizing catalyst leaching .

Advanced: How are intermediate byproducts like H₂O₂ and elemental sulfur quantified?

Methodological Answer:

- H₂O₂ detection : Spectrophotometric methods using titanium(IV) oxysulfate or fluorometric assays with peroxidase enzymes .

- Elemental sulfur analysis : Extraction with toluene followed by HPLC-UV or gravimetric determination .

- Reaction monitoring : In situ Raman spectroscopy tracks quinone redox states and sulfide conversion .

Advanced: How to resolve contradictions in catalytic activity at low catalyst concentrations?

Methodological Answer:

At low concentrations (<0.1 mM), catalytic rates may drop below non-catalytic oxidation due to:

- Diphenylethylene formation : A side product with antioxidant properties that scavenges reactive oxygen species .

- Mitigation strategies : Increasing catalyst loading or introducing co-catalysts (e.g., Fe²⁺ for Fenton-like H₂O₂ activation) restores activity .

Advanced: Can this compound be used in photocatalytic applications?

Methodological Answer:

Yes, it enables organic photocatalysis when paired with air:

- Photocyclization of stilbenes : Under UV light, the quinone/air system generates singlet oxygen (¹O₂), driving cyclization to phenacenes (e.g., [5]-phenacene) with >80% yield .

- Semiconductor compatibility : The reaction produces high-purity phenacenes for organic electronics, avoiding metal-based catalysts .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Storage : Refrigerated (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

- Handling : Use PPE (gloves, goggles), and avoid heat/sparks due to potential dust explosivity .

- Spill management : Neutralize with sodium bicarbonate and collect via vacuuming with explosion-proof equipment .

Advanced: How is catalyst regeneration achieved after sulfide oxidation?

Methodological Answer:

- Phase separation : Kerosene-soluble catalyst is recovered via liquid-liquid extraction and reused ≥5 times without significant activity loss .

- Oxidative reactivation : Exposing the reduced catalyst to O₂ or H₂O₂ restores the quinone structure, confirmed by UV-Vis absorbance at λ = 450 nm .

Advanced: What spectroscopic techniques validate reaction intermediates?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.